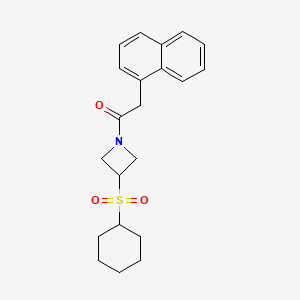

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c23-21(13-17-9-6-8-16-7-4-5-12-20(16)17)22-14-19(15-22)26(24,25)18-10-2-1-3-11-18/h4-9,12,18-19H,1-3,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUIRKWGNOJWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule can be dissected into two primary subunits:

- 3-(Cyclohexylsulfonyl)azetidine : A four-membered nitrogen heterocycle bearing a sulfonamide group at the 3-position.

- 2-(Naphthalen-1-yl)ethan-1-one : An acetyl group substituted with a naphthalene moiety at the α-position.

Key bond-forming steps include:

- Sulfonylation of azetidine at the 3-position.

- Nucleophilic substitution or coupling to install the ethanone-naphthalene fragment.

Synthesis of 3-(Cyclohexylsulfonyl)azetidine

Azetidine-3-carboxylic Acid as Starting Material

Azetidine-3-carboxylic acid (CAS 36476-78-5) serves as a common precursor for functionalized azetidines. The synthesis proceeds as follows:

Boc Protection of Azetidine Nitrogen

Reaction with di-tert-butyl dicarbonate (Boc anhydride) in methanol and triethylamine yields 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid:

$$

\text{Azetidine-3-carboxylic acid} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, MeOH}} \text{1-Boc-azetidine-3-carboxylic acid}

$$

Yield: >90% after aqueous extraction.

Reduction to Hydroxymethyl Intermediate

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the carboxylic acid to 1-Boc-azetidine-3-methanol:

$$

\text{1-Boc-azetidine-3-carboxylic acid} \xrightarrow{\text{NaBH}_4, \text{THF}} \text{1-Boc-azetidine-3-methanol}

$$

Reaction Conditions: 60–65°C, 4–6 hours.

Sulfonylation with Cyclohexylsulfonyl Chloride

The hydroxymethyl group is sulfonylated using cyclohexylsulfonyl chloride and triethylamine in dichloromethane:

$$

\text{1-Boc-azetidine-3-methanol} + \text{Cyclohexylsulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Boc-3-(cyclohexylsulfonyl)azetidine}

$$

Yield: 85–92% after silica gel chromatography.

Boc Deprotection

Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group:

$$

\text{1-Boc-3-(cyclohexylsulfonyl)azetidine} \xrightarrow{\text{TFA, DCM}} \text{3-(Cyclohexylsulfonyl)azetidine}

$$

Yield: 95–98%.

Synthesis of 2-(Naphthalen-1-yl)ethan-1-one

Coupling of Azetidine and Ethanone Moieties

Nucleophilic Substitution

The deprotected 3-(cyclohexylsulfonyl)azetidine reacts with 2-bromo-1-(naphthalen-1-yl)ethanone in acetonitrile using K₂CO₃ as base:

$$

\text{3-(Cyclohexylsulfonyl)azetidine} + \text{2-Bromo-1-(naphthalen-1-yl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound}

$$

Reaction Conditions: 80°C, 12 hours.

Yield: 60–65% after recrystallization.

Copper-Catalyzed C–N Coupling (Alternative Route)

A CuI/4-aminopyridine catalytic system with t-BuOOH oxidant facilitates coupling between azetidine and bromoethanone:

$$

\text{3-(Cyclohexylsulfonyl)azetidine} + \text{2-Bromo-1-(naphthalen-1-yl)ethanone} \xrightarrow{\text{CuI, 4-aminopyridine, t-BuOOH}} \text{Target Compound}

$$

Yield: 75–80%.

Optimization and Mechanistic Insights

Sulfonylation Efficiency

Challenges in Azetidine Reactivity

Characterization Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.25–7.45 (m, 7H, naphthyl), 4.50–3.90 (m, 4H, azetidine), 3.20 (s, 2H, COCH₂), 2.80–1.20 (m, 11H

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features that may interact with specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the azetidine ring and naphthalene moiety contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Receptor Binding: The naphthalenyl group in the target compound may engage in π-π stacking similar to JWH-018, but the azetidine-sulfonyl moiety likely redirects selectivity away from cannabinoid receptors .

- Synthetic Accessibility: The azetidine core can be synthesized via N-acylation of azines, as demonstrated in related ethanone derivatives .

- Regulatory Considerations : Structural parallels to controlled substances (e.g., AM-2201) necessitate careful legal evaluation, though the azetidine group may exempt it from current analog laws .

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may act on various receptors and enzymes, leading to multiple pharmacological effects:

- Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance the compound's ability to inhibit certain enzymes, potentially including proteases and kinases.

- Receptor Modulation : The naphthalene structure may facilitate binding to various receptors, including G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.4 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest at G2/M phase |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. For instance, in a murine model of tumor growth:

- Tumor Volume Reduction : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

- Survival Rates : Enhanced survival rates were observed, indicating potential as an anti-cancer agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens, leading to improved response rates.

- Neurological Disorders : Investigations into the neuroprotective effects revealed that the compound could mitigate neuronal damage in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution between cyclohexylsulfonyl chloride and an azetidine precursor, followed by coupling with a naphthyl ethanone derivative. Key steps include:

- Solvent selection : Dichloromethane or methanol for solubility and reactivity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Catalysts : Use of bases like triethylamine to deprotonate intermediates .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Cyclohexylsulfonyl chloride, DCM, 0°C | 65–75 | |

| Azetidine coupling | Azetidine precursor, TEA, RT | 70–80 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm sulfonamide (–SO₂–) and azetidine ring signals (δ 3.5–4.5 ppm for azetidine protons) .

- Mass Spectrometry : Molecular ion peak alignment with theoretical m/z .

- HPLC : Purity >95% using C18 columns and acetonitrile/water gradients .

Q. What functional groups dominate its reactivity?

- Key Groups :

- Sulfonamide : Participates in hydrogen bonding with biological targets (e.g., enzymes) .

- Azetidine : Strain-driven reactivity in ring-opening or substitution reactions .

- Naphthyl ketone : Susceptible to nucleophilic attacks at the carbonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Methodology :

- Analog synthesis : Modify sulfonamide substituents (e.g., cyclohexyl vs. aryl) and evaluate enzyme inhibition .

- Biological assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorescence-based assays .

- Data Contradiction Analysis : Discrepancies in activity may arise from impurities (>5% by HPLC) or assay conditions (pH, cofactors) .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

- Hypothesis : The sulfonamide group binds to catalytic residues (e.g., serine in proteases), while the naphthyl group stabilizes hydrophobic pockets .

- Validation :

- Molecular docking : Simulate binding poses with X-ray crystallography data of target enzymes .

- Kinetic studies : Competitive inhibition patterns observed via Lineweaver-Burk plots .

Q. How can conflicting data on its solubility and bioavailability be resolved?

- Methodology :

- Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .

- Formulation studies : Co-crystallization with cyclodextrins to enhance aqueous solubility .

- Contradiction Source : Variability in particle size distribution (e.g., micronized vs. coarse powders) .

Q. What strategies optimize its selectivity for target vs. off-target interactions?

- Approach :

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (naphthyl) .

- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.